molecular formula C11H11F3N4O2 B14661705 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine CAS No. 42013-01-4

1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine

Cat. No.: B14661705
CAS No.: 42013-01-4
M. Wt: 288.23 g/mol
InChI Key: IYGRCSGFMWGYFW-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an amine group attached to a benzimidazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl, methyl, nitro, and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include nitrating agents, alkylating agents, and fluorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

When compared to other similar compounds, 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine stands out due to its unique combination of functional groups. Similar compounds include other benzimidazole derivatives with different substituents, such as:

  • 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine
  • 1-Ethyl-2-methyl-7-nitro-1H-benzimidazol-6-amine
  • 1-Ethyl-2-methyl-5-nitro-1H-benzimidazol-6-amine

These compounds share some structural similarities but differ in their chemical and biological properties due to variations in their functional groups .

Properties

CAS No.

42013-01-4

Molecular Formula

C11H11F3N4O2

Molecular Weight

288.23 g/mol

IUPAC Name

3-ethyl-2-methyl-4-nitro-6-(trifluoromethyl)benzimidazol-5-amine

InChI

InChI=1S/C11H11F3N4O2/c1-3-17-5(2)16-7-4-6(11(12,13)14)8(15)10(9(7)17)18(19)20/h4H,3,15H2,1-2H3

InChI Key

IYGRCSGFMWGYFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=C(C(=C2)C(F)(F)F)N)[N+](=O)[O-])C

Origin of Product

United States

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